molecular formula C11H13NO3 B3383634 3-[(2-methylbenzoyl)amino]propanoic Acid CAS No. 446828-80-4

3-[(2-methylbenzoyl)amino]propanoic Acid

Cat. No.: B3383634
CAS No.: 446828-80-4
M. Wt: 207.23 g/mol
InChI Key: VIRTZKQVLFLGGK-UHFFFAOYSA-N
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Description

3-[(2-methylbenzoyl)amino]propanoic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by a benzoyl group substituted with a methyl group at the ortho position, attached to an amino propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylbenzoyl)amino]propanoic acid typically involves the acylation of 2-methylbenzoic acid with an appropriate amino acid derivative. One common method is the reaction of 2-methylbenzoic acid with 3-aminopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

3-[(2-Methylbenzoyl)amino]propanoic acid serves as a crucial intermediate in organic synthesis. It is utilized in:

  • Building Block : The compound is used to synthesize various pharmaceuticals and agrochemicals, enhancing the development of new chemical entities.
  • Reactions : It can undergo oxidation, reduction, and substitution reactions, facilitating the creation of diverse derivatives. For instance, oxidation can be performed using potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of similar compounds demonstrate antimicrobial activity against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. For example, a related compound demonstrated minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL against MRSA .
  • Antioxidant Activity : The compound's structure allows it to interact with biological macromolecules, potentially modulating enzyme activities and offering protective effects against oxidative stress.

Medicine

The therapeutic potential of this compound is being explored in drug development:

  • Drug Design : Ongoing research aims to identify novel ligands that can target specific receptors involved in disease processes. The compound's ability to bind to enzymes or receptors may lead to the development of new therapeutic agents .
  • Case Studies : In vitro studies have shown that compounds related to this compound can inhibit tumor necrosis factor-alpha (TNF-α) production, indicating potential anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 3-[(2-methylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The benzoyl group can interact with hydrophobic pockets in proteins, while the amino propanoic acid moiety can form hydrogen bonds with active site residues . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a benzoyl group and an amino propanoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Biological Activity

3-[(2-methylbenzoyl)amino]propanoic acid, with the molecular formula C₁₁H₁₃N₁O₃ and a molecular weight of 207.23 g/mol, is a compound exhibiting significant biological activity, particularly in enzyme inhibition and protein interactions. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

This compound interacts with various biological molecules, influencing enzyme activity and stability. Its structural features allow it to mimic natural substrates or inhibitors, making it valuable in studying enzyme kinetics and mechanisms.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes, which is crucial for understanding its role in biochemical pathways. For instance, it has been evaluated for its effects on various enzymes related to metabolic processes, demonstrating potential as a therapeutic agent in conditions requiring enzyme modulation.

Biological Activities

The biological activities of this compound include:

  • Enzyme Inhibition : It acts as an inhibitor for several enzymes, which may have implications in drug development.
  • Protein Interaction : The compound binds to proteins, affecting their function and stability.
  • Therapeutic Potential : Its ability to modulate biochemical pathways suggests potential uses in treating various diseases .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, the following table compares it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Amino-2-methylpropanoic acidC₄H₉N₁O₂Simpler structure, lacks benzoyl group
3-(3-Amino-2-methylbenzoyl)propionic acidC₁₁H₁₃N₁O₃Different positioning of amino group
3-[(2-methylbenzyl)amino]propanoic acidC₁₁H₁₅N₁O₂Contains a benzyl instead of a benzoyl substituent

This comparison illustrates how the specific combination of functional groups in this compound facilitates unique biological activities not found in other compounds.

Case Studies and Research Findings

Research studies have explored the inhibitory effects of this compound on various enzymes. For example, a study indicated that derivatives containing a β-amino acid moiety showed IC50 values ranging from low micromolar concentrations against specific targets, suggesting that modifications to the structure can enhance biological activity .

In Vitro and In Vivo Studies

In vitro tests have demonstrated that this compound influences cell viability and proliferation in cultured cells. Additionally, in vivo studies revealed its potential to modulate inflammatory responses in animal models, indicating its therapeutic promise .

Properties

IUPAC Name

3-[(2-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-4-2-3-5-9(8)11(15)12-7-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRTZKQVLFLGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307216
Record name N-(2-Methylbenzoyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446828-80-4
Record name N-(2-Methylbenzoyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446828-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methylbenzoyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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